molecular formula C13H9Br B047209 2-Bromofluorene CAS No. 1133-80-8

2-Bromofluorene

Cat. No.: B047209
CAS No.: 1133-80-8
M. Wt: 245.11 g/mol
InChI Key: FXSCJZNMWILAJO-UHFFFAOYSA-N
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Description

2-Bromofluorene is a halogenated aromatic compound with the molecular formula C13H9Br. It belongs to the class of fluorenes, which are polycyclic aromatic hydrocarbons. This compound is characterized by the presence of a bromine atom attached to the fluorene ring structure. It appears as a white to off-white solid with a melting point of 67-69°C and a boiling point of 323-325°C. It is insoluble in water but soluble in organic solvents such as acetone and ethanol .

Mechanism of Action

Target of Action

2-Bromofluorene is primarily used as a building block in organic synthesis . It is a nonintrusive end-capping reagent used to control molecular weights and generate well-defined oligomers . The primary targets of this compound are the molecules that it reacts with in these synthesis processes.

Mode of Action

This compound exhibits typical reactivity of aromatic compounds . The bromine atom attached to the fluorene ring makes it susceptible to nucleophilic substitution reactions . In organic synthesis, it is used to synthesize novel ter(9,9-diarylfluorene)s through Suzuki-coupling reactions .

Biochemical Pathways

The specific biochemical pathways affected by this compound depend on the context of its use. In the synthesis of novel ter(9,9-diarylfluorene)s, it participates in Suzuki-coupling reactions . The resulting compounds have enhanced thermal and morphological stability, intense blue fluorescence, and interesting reversible redox properties .

Result of Action

The result of this compound’s action is the formation of new compounds with specific properties. For example, it can be used to synthesize compounds with enhanced thermal and morphological stability, intense blue fluorescence, and interesting reversible redox properties . These compounds have potential applications in OLED devices as emitters and hole transporters .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its reactivity may be affected by the presence of other substances, temperature, and pH. Additionally, its stability and efficacy can be influenced by storage conditions. It is recommended to store this compound in a cool, well-ventilated area away from heat and open flames .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Bromofluorene can be synthesized through the bromination of fluorene. One common method involves using N-bromosuccinimide (NBS) as the brominating reagent in the presence of a solvent like propylene carbonate. The reaction is typically carried out at 60°C for about an hour. The mixture is then cooled, and the product is isolated by dilution with water, followed by extraction with an organic solvent and recrystallization .

Industrial Production Methods: In industrial settings, this compound is often produced through liquid-phase oxidation. This method involves dissolving this compound in N,N-dimethylformamide, adding a catalyst, and carrying out air oxidation at 30-40°C under normal pressure. The reaction typically lasts for 2-4 hours, after which the product is distilled, filtered, washed with water, and dried. This method is advantageous due to its mild reaction conditions, high yield, and low environmental impact .

Chemical Reactions Analysis

Types of Reactions: 2-Bromofluorene undergoes various chemical reactions, including:

Major Products:

    2-Bromofluorenone: Formed through oxidation.

    Biaryl Compounds: Formed through coupling reactions.

Comparison with Similar Compounds

Uniqueness: 2-Bromofluorene is unique due to its specific bromine substitution pattern, which imparts distinct reactivity and properties. Its applications in organic synthesis, materials science, and pharmaceuticals highlight its versatility and importance in various fields .

Properties

IUPAC Name

2-bromo-9H-fluorene
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InChI

InChI=1S/C13H9Br/c14-11-5-6-13-10(8-11)7-9-3-1-2-4-12(9)13/h1-6,8H,7H2
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InChI Key

FXSCJZNMWILAJO-UHFFFAOYSA-N
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Canonical SMILES

C1C2=CC=CC=C2C3=C1C=C(C=C3)Br
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Molecular Formula

C13H9Br
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DSSTOX Substance ID

DTXSID00150357
Record name 2-Bromo-9H-fluorene
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Molecular Weight

245.11 g/mol
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Physical Description

White to light yellow crystalline powder; [Alfa Aesar MSDS]
Record name 2-Bromofluorene
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Vapor Pressure

0.0000751 [mmHg]
Record name 2-Bromofluorene
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CAS No.

1133-80-8
Record name 2-Bromofluorene
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Synthesis routes and methods I

Procedure details

In a three-liter flask having four openings equipped with a stirrer, a thermometer, a dropping funnel, and a reflux condenser, respectively, 237 g (1.4 mol) of fluorene, 1 L of water, three drops of a surfactant, and five drops of sulfuric acid were placed and stirred to mix. By adding 230 g (1.4 mol) of bromine into the mixture, a reaction was started. After the reaction had been conducted at room temperature for 5 hours, unreacted bromine was decomposed with an aqueous solution of sodium hydrogen sulfite. The reaction product, which was a light yellow solid, was filtered and thus 334 g of a crude product was obtained. The crude product was dissolved in toluene and was subsequently washed with water and a sodium hydrogencarbonate aqueous solution. The resulting organic liquid was dried using anhydrous magnesium sulfate. After filtration, the liquid was concentrated and then allowed to stand at 0° C., so that a white solid was precipitated. The precipitate was filtered and subsequently washed with toluene, followed by drying. Thus, 287 g (1.1 mol, yield of 82%) of a white solid product was obtained. This product was subjected to gas chromatography and the purity of the product was 98.8%.
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237 g
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82%

Synthesis routes and methods II

Procedure details

To a solution of fluorene (16.6 g, 0.1 mol), in propylene carbonate (125 mL), at 60° C., N-bromo succinimide (17.8 g, 0.1 mol) was added in one portion, and the mixture was allowed to cool over a period of 1 hour. The solids separated on dilution with water (2 L), were collected, dissolved in toluene (250 mL), and the toluene solution was washed with water. The solids left after concentration were recrystallized from ethanol-water, 23.3 g (95% yield), m.p. 95.6-101.3° C. Mass Spec: m/z 322, 324, 326 (M+ dibromo), 244,246 (M+).
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16.6 g
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17.8 g
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125 mL
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95%

Synthesis routes and methods III

Procedure details

2-Bromoethylbenzene was obtained from 2-ethylaniline (Acros) as described in Hansch, C.; Geiger, C. J. Org. Chen. 1959, 24, 1025. Cyclopentadiene was obtained by thermal cracking of dicyclopentadiene (Acros). 2,7-Dibromo-9H-fluorene [Kajigaeshi, S.; Kakinami, T.; Moriwaki, M.; Tanaka, T.; Fujisaki, S.; Okamoto, T. Bull. Chem. Soc. Jap. 1989, 62, 439], 6,6-dimethylfulvene [Buttrus, N. H.; Comforth, J.; Hitchcock, P. B.; Kumar, A.; Stuart, A. S. J. Chem. Soc., Perkin Trans. 1 1987, 851], and 2-bromo-9H-fluorene [Kajigaeshi, S.; Kakinami, T.; Moriwaki, M.; Tanaka, T.; Fujisaki, S.; Okamoto, T. Bull. Chem. Soc. Jap. 1989, 62, 439] were prepared according to the published methods.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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